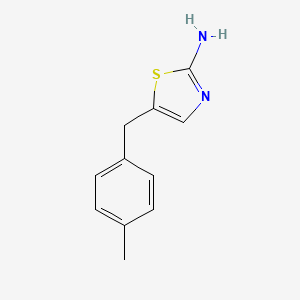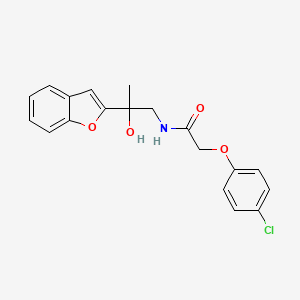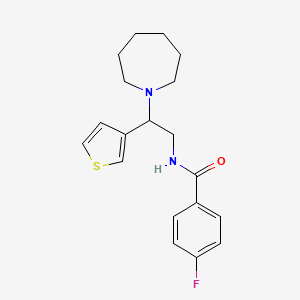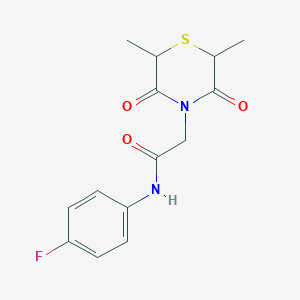
(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide, also known as CAY10576, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide exerts its anti-cancer effects through the inhibition of the STAT3 signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. The neuroprotective effects of (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide are believed to be mediated through the activation of the Nrf2-ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell migration and invasion, and reduce tumor growth in animal models. It has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide in lab experiments is its high potency and specificity for the STAT3 and NF-κB signaling pathways. However, one limitation is that (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide has poor solubility in aqueous solutions, which can make it difficult to administer in in vivo studies.
Direcciones Futuras
Future research on (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide could focus on optimizing the synthesis method to improve the yield and purity of the product. Additionally, further studies could investigate the potential of (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide as a therapeutic agent for other diseases, such as autoimmune disorders and cardiovascular diseases. Finally, future research could investigate the potential of (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide as a combination therapy with other anti-cancer agents to enhance its efficacy.
Métodos De Síntesis
(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide can be synthesized through a multi-step process involving the reaction of 4-hydroxy-3-methoxybenzaldehyde with cyanoacetic acid and naphthalene-1-ylacetic acid. The resulting intermediate is then reacted with propargylamine to form the final product. The synthesis method has been optimized to yield a high purity product with good yields.
Aplicaciones Científicas De Investigación
(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide has been shown to exhibit potent anti-cancer activity in various cancer cell lines, including breast, lung, and pancreatic cancer cells. It has also been shown to have anti-inflammatory and neuroprotective effects. These properties make (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide a promising candidate for the development of novel cancer therapies and treatments for neurodegenerative diseases.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-26-20-12-14(9-10-19(20)24)11-16(13-22)21(25)23-18-8-4-6-15-5-2-3-7-17(15)18/h2-12,24H,1H3,(H,23,25)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZJBNASWIHYCZ-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-{[(4-nitrophenyl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B2630249.png)
![[2-(4-Methylpiperazin-1-yl)cyclopentyl]methanamine](/img/structure/B2630250.png)
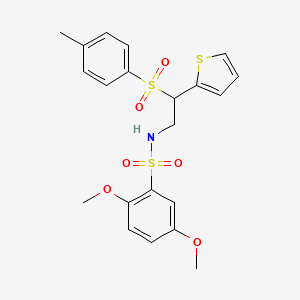

![N-[2-(2-Adamantyl)-2-oxoethyl]prop-2-enamide](/img/structure/B2630255.png)
![(E)-4-(Dimethylamino)-N-(1H-pyrrolo[2,3-b]pyridin-6-ylmethyl)but-2-enamide](/img/structure/B2630256.png)
![(2,5-Dimethylfuran-3-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2630260.png)
![N-[4-[(Z)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]phenyl]acetamide](/img/structure/B2630261.png)
![1-[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carboxylic acid](/img/structure/B2630262.png)
![2-(4-methylphenoxy)-N-(2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}phenyl)acetamide](/img/structure/B2630264.png)
